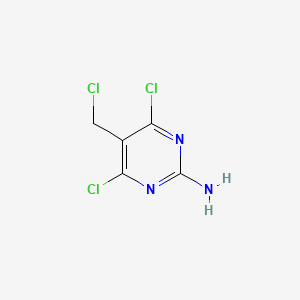

4,6-Dichloro-5-(chloromethyl)pyrimidin-2-amine

説明

特性

IUPAC Name |

4,6-dichloro-5-(chloromethyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl3N3/c6-1-2-3(7)10-5(9)11-4(2)8/h1H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJKQTWFNYVYTAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(N=C(N=C1Cl)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30735171 | |

| Record name | 4,6-Dichloro-5-(chloromethyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850554-82-4 | |

| Record name | 4,6-Dichloro-5-(chloromethyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

Target of Action

Pyrimidines, the class of compounds to which it belongs, are known to have a range of pharmacological effects, including anti-inflammatory properties. They inhibit the expression and activities of certain vital inflammatory mediators.

Mode of Action

It’s worth noting that pyrimidines, in general, are known to interact with their targets by inhibiting the expression and activities of certain vital inflammatory mediators.

生化学分析

Biochemical Properties

It is known that pyrimidines, the class of compounds to which it belongs, can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions depends on the specific structure of the pyrimidine derivative and the biomolecules it interacts with.

Cellular Effects

Some pyrimidine derivatives have been shown to have anti-inflammatory effects, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism.

生物活性

4,6-Dichloro-5-(chloromethyl)pyrimidin-2-amine is a chlorinated pyrimidine derivative with significant potential in medicinal chemistry. Its structure includes two chlorine atoms at the 4 and 6 positions and a chloromethyl group at the 5 position of the pyrimidine ring, contributing to its biological activity. This article reviews the pharmacological properties, mechanisms of action, and research findings related to this compound.

- Molecular Formula : C7H6Cl3N3

- Molecular Weight : Approximately 208.46 g/mol

- Chemical Structure : The presence of multiple chlorine atoms enhances the reactivity of the compound, particularly in nucleophilic substitution reactions.

Pharmacological Activities

This compound exhibits a variety of biological activities:

1. Antimicrobial Activity

Research indicates that pyrimidine derivatives, including this compound, have shown promising antibacterial and antiviral properties. In vitro studies demonstrate its effectiveness against various bacterial strains and viruses:

- Antibacterial Effects : The compound has been tested against gram-positive bacteria and mycobacterial strains. It has shown comparable efficacy to clinically used antibiotics like ampicillin and rifampicin .

- Antiviral Properties : Similar compounds have been documented to inhibit viral replication across different families, including Herpes and Picorna viruses .

2. Anti-inflammatory Effects

Studies suggest that pyrimidine derivatives can inhibit immune responses, particularly nitric oxide production in immune cells. For instance, related compounds have demonstrated significant inhibition of nitric oxide synthesis in mouse peritoneal cells .

3. Antitumor Activity

Emerging research highlights the potential antitumor effects of pyrimidine derivatives. In particular, compounds similar to this compound have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may bind to active sites on enzymes or receptors, inhibiting their function and modulating biochemical pathways.

- Nucleophilic Substitution Reactions : The chloromethyl group serves as an excellent leaving group for nucleophilic attacks, facilitating the formation of more biologically active derivatives .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of several pyrimidine derivatives, including this compound. The results indicated that this compound exhibited submicromolar activity against resistant strains such as MRSA and vancomycin-resistant Enterococcus faecalis .

Case Study 2: Antiviral Activity

In another investigation, similar pyrimidine compounds were tested for antiviral activity against members of the Herpes virus family. The results showed promising inhibition rates, suggesting potential therapeutic applications in viral infections .

Research Findings

Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of pyrimidine derivatives:

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Antibacterial | <10 | |

| Related Pyrimidine Derivative | Antiviral | <5 | |

| Similar Compound | Anti-inflammatory | 2 |

類似化合物との比較

Substituent Variations and Physicochemical Properties

Key structural analogs differ primarily in the substituent at the 5-position of the pyrimidine ring. The table below summarizes their properties:

Key Observations :

- Reactivity : The chloromethyl group in the target compound facilitates further functionalization (e.g., nucleophilic displacement), whereas bulky substituents like isopropyl or propargyl may hinder such reactions .

- Thermal Stability : The methoxy-substituted analog exhibits higher thermal stability (m.p. 313–315°C) due to strong Cl···N intermolecular interactions in its crystal lattice .

- Synthetic Efficiency : Propargyl-substituted derivatives achieve higher yields (81%) compared to isopropyl analogs (69%), likely due to steric and electronic effects during synthesis .

Commercial and Industrial Viability

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4,6-dichloro-5-(chloromethyl)pyrimidin-2-amine, and how can purity be validated?

- Methodology : Synthesis typically involves chlorination of precursor pyrimidines. For example, 5-substituted pyrimidines can be chlorinated using POCl₃ or PCl₅ under reflux. Key parameters include reaction time (e.g., 8–12 hours), temperature (80–100°C), and stoichiometric excess of chlorinating agents.

- Validation : Post-synthesis, purity is confirmed via melting point analysis (e.g., 159–161°C for analogous compounds), elemental analysis (C, H, N, Cl content), and NMR spectroscopy (e.g., δ = 7.50 ppm for NH₂ protons in DMSO-d₆) . Recrystallization in ethanol or dichloromethane improves purity.

Q. How can researchers mitigate challenges in purifying this compound due to its reactive chloromethyl group?

- Methodology : Use low-temperature recrystallization (e.g., 0–4°C) to minimize decomposition. Column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate) is effective. For highly reactive intermediates, inert atmospheres (N₂/Ar) prevent side reactions .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodology : Density Functional Theory (DFT) calculations assess electron density at reactive sites (e.g., C-4 and C-6 positions). Molecular docking studies evaluate steric and electronic effects of substituents. For example, bulky groups at C-5 may hinder Suzuki-Miyaura coupling, requiring optimized Pd catalysts (e.g., Pd(PPh₃)₄) and base selection (e.g., K₂CO₃) .

Q. What strategies resolve contradictions in reaction outcomes when using this compound as a substrate?

- Case Study : notes failed coupling with 3′-chloro-4′-fluoro-biphenyl due to steric hindrance. Solutions include:

- Using electron-deficient aryl boronic acids to enhance reactivity.

- Testing alternative catalysts (e.g., PdCl₂(dppf)) or microwave-assisted conditions to accelerate kinetics.

- Monitoring reaction progress via TLC or HPLC-MS to identify intermediates .

Q. How can the chloromethyl group’s lability be exploited for selective derivatization in medicinal chemistry applications?

- Methodology : The chloromethyl group undergoes nucleophilic substitution with amines, thiols, or alkoxides. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。